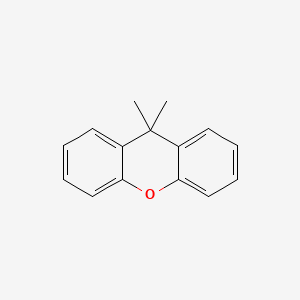
9,9-二甲基呫吨
描述
9,9-Dimethylxanthene is a heterocyclic building block . It is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .
Synthesis Analysis
9,9-Dimethylxanthene can be synthesized from Diphenyl ether and Acetone . It can also be synthesized via the 2 + 2 Schiff-base condensation of 5,5′-(9,9-dimethylxanthene-4,5-diyl)bis(salicylaldehyde) and 1,2-diaminobenzene .Molecular Structure Analysis
The molecular formula of 9,9-Dimethylxanthene is C15H14O . The molecular weight is 210.28 .Chemical Reactions Analysis
9,9-Dimethylxanthene is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .Physical And Chemical Properties Analysis
9,9-Dimethylxanthene has a density of 1.1±0.1 g/cm3 . Its boiling point is 321.6±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 130.2±17.5 °C . The index of refraction is 1.576 .科学研究应用
杂环砌块
9,9-二甲基呫吨是一种杂环砌块 . 杂环化合物由于其广泛的特性而在化学的许多领域得到广泛应用。 它们存在于许多天然和合成产品中,包括药物、染料和聚合物 .
9,9-二甲基呫吨-4,5-二羧酸的制备
9,9-二甲基呫吨适用于制备9,9-二甲基呫吨-4,5-二羧酸 . 该化合物可能在合成各种有机材料方面具有潜在的应用 .
9,9-二甲基-4,5-双(二苯基膦基)呫吨的制备
9,9-二甲基呫吨可用于制备9,9-二甲基-4,5-双(二苯基膦基)呫吨 . 该化合物可以用作各种金属催化反应中的配体 .
4,6-双(二甲苯基硼基)二苯并呋喃的制备
9,9-二甲基呫吨可用于制备4,6-双(二甲苯基硼基)二苯并呋喃 . 该化合物可用于开发有机发光二极管 (OLED) 和其他光电器件 .
室温磷光 (RTP) 发射器
9,9-二甲基呫吨核心上的不同取代基会导致具有 52 到 601 毫秒的 RTP 寿命的化合物,这些寿命可通过分子间相互作用和分子构型进行调节 . 由于其在生物成像、安全和其他领域的潜在应用,具有超长寿命的 RTP 发射器正成为有吸引力的目标 .
理解分子结构和 RTP 特性的相关性
报道的取代基效应为有机 RTP 材料提供了有效的分子设计,并建立了分子结构、分子间相互作用和 RTP 特性之间的关系 . 这可能有利于开发具有所需特性的新材料 .
安全和危害
未来方向
9,9-Dimethylxanthene has potential applications in the preparation of various compounds . It is suitable for use in the preparation of 9,9-dimethylxanthene-4,5-dicarboxylic acid . It may also be used in the preparation of 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene and 4,6-bis(dimesitylboryl)dibenzofuran .
作用机制
Target of Action
It is known that 9,9-dimethylxanthene is a heterocyclic building block , which suggests it may interact with various biological targets.
Mode of Action
It is known that the compound can be used in the preparation of other compounds such as 9,9-dimethylxanthene-4,5-dicarboxylic acid, 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, and 4,6-bis(dimesitylboryl)dibenzofuran . This suggests that 9,9-Dimethylxanthene may interact with its targets through chemical reactions to form these compounds.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored under inert gas and in a dry environment , suggesting that exposure to moisture and certain gases may affect its stability.
生化分析
Biochemical Properties
9,9-Dimethylxanthene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used in the synthesis of 9,9-dimethylxanthene-4,5-dicarboxylic acid and other derivatives . The interactions of 9,9-Dimethylxanthene with biomolecules are primarily based on its structural configuration, which allows it to form stable complexes. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways.
Molecular Mechanism
At the molecular level, 9,9-Dimethylxanthene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The molecular interactions of 9,9-Dimethylxanthene are influenced by its structural properties, which allow it to form stable complexes with target molecules . These interactions can result in changes in gene expression and modulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethylxanthene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 9,9-Dimethylxanthene derivatives with room-temperature phosphorescence exhibit varying lifetimes, which can be tuned by intermolecular interactions and molecular configurations . These temporal effects are important for understanding the stability and efficacy of 9,9-Dimethylxanthene in biochemical applications.
Dosage Effects in Animal Models
The effects of 9,9-Dimethylxanthene vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. The threshold effects observed in these studies are essential for determining the safe and effective dosage of 9,9-Dimethylxanthene in biochemical research .
Metabolic Pathways
9,9-Dimethylxanthene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in cells . Understanding the metabolic pathways of 9,9-Dimethylxanthene is crucial for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 9,9-Dimethylxanthene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 9,9-Dimethylxanthene is essential for its efficacy in biochemical applications, as it influences the compound’s availability and activity within cells.
Subcellular Localization
The subcellular localization of 9,9-Dimethylxanthene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the activity and function of 9,9-Dimethylxanthene, influencing its role in biochemical processes . Understanding the subcellular localization of this compound is important for optimizing its use in biochemical research.
属性
IUPAC Name |
9,9-dimethylxanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNAPYHLASOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345781 | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19814-75-6 | |
| Record name | 9,9-Dimethyl-9H-xanthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19814-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Dimethylxanthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


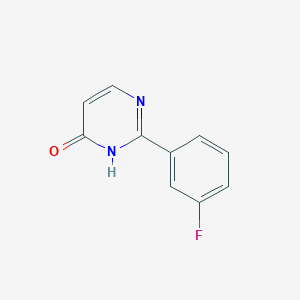
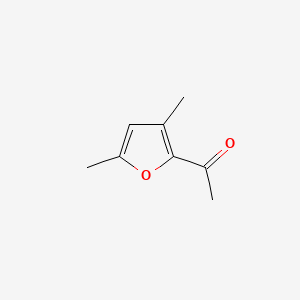


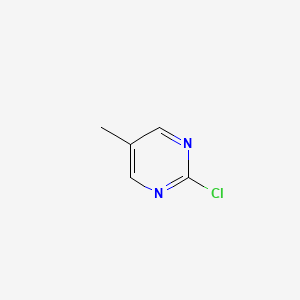
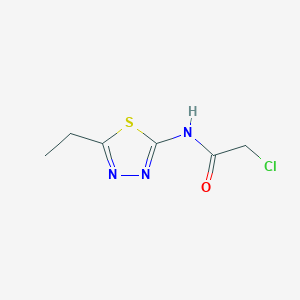
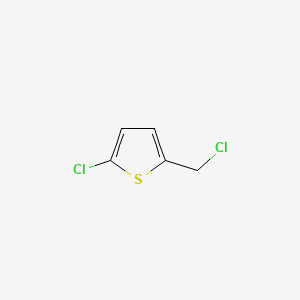
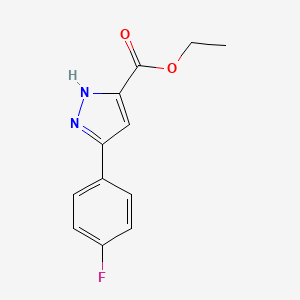
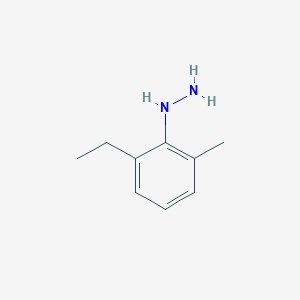
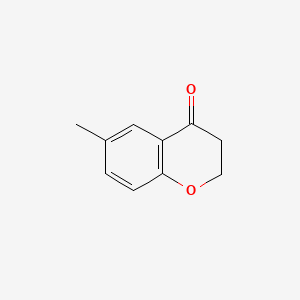

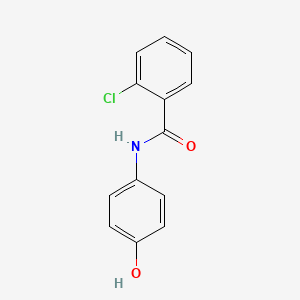

![N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1361129.png)
